Studying prenyltransferases with native IPP fails due to rapid product formation. Isopentyl pyrophosphate is the saturated, non-turnover analog that perfectly mimics the substrate pocket while completely halting catalysis. • Captures stable, pre-catalytic enzyme complexes for high-resolution X-ray structures. • Isolates true binding thermodynamics in ITC by eliminating catalytic heat. • Dead-end inhibitor of IDI for pathway flux analysis. • Stable co-ligand for bisphosphonate steric mapping. Offered as stable ammonium salt; reliable supply for global labs.
Isopentyl pyrophosphate (IPE) is the fully saturated, non-reactive structural analog of isopentenyl pyrophosphate (IPP), the universal five-carbon building block of the isoprenoid biosynthesis pathway[1]. Unlike native IPP, which features a critical C=C double bond required for carbocation-mediated condensation and isomerization, isopentyl pyrophosphate cannot undergo catalytic turnover by prenyltransferases or isomerases [2]. In procurement and experimental design, this compound is specifically selected as a stable, dead-end probe and competitive inhibitor. It is highly valued in structural biology, biophysical thermodynamics, and structure-based drug design for its ability to perfectly occupy the allylic or homoallylic active sites of enzymes such as farnesyl pyrophosphate synthase (FPPS) without triggering product formation[3].
Attempting to substitute isopentyl pyrophosphate with native isopentenyl pyrophosphate (IPP) in structural or thermodynamic assays fundamentally compromises the experiment due to rapid enzymatic turnover [1]. Native IPP readily undergoes nucleophilic attack and carbocation formation, immediately converting into geranyl or farnesyl pyrophosphate in the presence of active prenyltransferases [2]. This continuous product formation prevents the capture of stable, pre-catalytic enzyme-substrate complexes in X-ray crystallography and obscures true binding enthalpies in Isothermal Titration Calorimetry (ITC) with the heat of catalysis. Furthermore, while bisphosphonate drugs inhibit these enzymes, they do not replicate the exact steric footprint of the native isoprenoid tail [3]. Procuring the saturated isopentyl analog is therefore mandatory to perfectly mimic the substrate binding pocket while completely arresting the chemical reaction.
In structural biology, capturing the fully closed, active conformation of prenyltransferases requires a substrate analog that binds but does not react. Native isopentenyl pyrophosphate (IPP) undergoes rapid carbocation-mediated condensation, preventing stable ternary complex formation [1]. In contrast, the fully saturated isopentyl pyrophosphate lacks the C=C double bond, completely halting catalytic turnover. This chemical stability allows the co-crystallization of the ternary complex (e.g., E. coli FPPS bound to isopentyl pyrophosphate and risedronate), yielding high-resolution structures at 1.95 Å [2].
| Evidence Dimension | Catalytic turnover during complex formation |
| Target Compound Data | 0% turnover; enables stable 1.95 Å ternary complex crystallization |
| Comparator Or Baseline | Native IPP (undergoes rapid condensation and product release) |
| Quantified Difference | Complete arrest of catalysis, preserving the pre-reaction active site geometry |
| Conditions | X-ray co-crystallization of E. coli Farnesyl Pyrophosphate Synthase (FPPS) |
Procuring this saturated analog is essential for structural biologists who must freeze the active site to design next-generation allosteric or competitive inhibitors.
When evaluating the binding affinity of novel mevalonate pathway inhibitors, native IPP confounds Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) data through continuous product formation and the associated heat of reaction [1]. Isopentyl pyrophosphate serves as a non-hydrolyzable, dead-end competitive inhibitor. By substituting native IPP with isopentyl pyrophosphate, researchers can isolate the true thermodynamic binding parameters (Kd, ΔH) of the substrate pocket without the background noise of enzymatic turnover[2].
| Evidence Dimension | Thermodynamic binding isolation |
| Target Compound Data | Pure binding enthalpy (ΔH) measurable without reaction heat |
| Comparator Or Baseline | Native IPP (binding enthalpy obscured by the heat of catalysis) |
| Quantified Difference | Complete elimination of catalytic background noise during biophysical measurements |
| Conditions | ITC and SPR biophysical characterization of prenyltransferases |
This compound is mandatory for biophysicists needing clean thermodynamic data for structure-activity relationship (SAR) modeling of the isoprenoid pocket.
Isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of IPP and dimethylallyl pyrophosphate (DMAPP) via a protonation/deprotonation mechanism at the double bond[1]. Because isopentyl pyrophosphate lacks this double bond, it cannot be isomerized and instead acts as a potent competitive inhibitor. In biochemical screening assays, it effectively blocks the isomerase active site, allowing researchers to uncouple the IPP/DMAPP equilibrium and study downstream or upstream pathway flux in strict isolation [2].
| Evidence Dimension | Substrate vs. Inhibitor behavior in isomerase assays |
| Target Compound Data | Acts as a dead-end competitive inhibitor |
| Comparator Or Baseline | Native IPP (rapidly isomerizes to DMAPP to reach equilibrium) |
| Quantified Difference | Complete block of isomerization, freezing the metabolic ratio |
| Conditions | In vitro enzymatic assays of Isopentenyl Diphosphate Isomerase (IDI) |
Crucial for metabolic engineers and biochemists needing to artificially halt the IPP/DMAPP equilibrium to study isolated pathway segments.
Isopentyl pyrophosphate is the optimal choice for trapping pre-catalytic, fully closed enzyme conformations (such as FPPS or GGPPS) without risking substrate turnover, enabling high-resolution structural mapping [1].
This saturated analog is required for isolating the true thermodynamic binding parameters of the isoprenoid pocket, completely avoiding the confounding heat of catalysis generated when using native IPP [2].
By acting as a dead-end competitive inhibitor of Isopentenyl Diphosphate Isomerase (IDI), this compound allows researchers to halt the IPP/DMAPP equilibrium, facilitating the isolated study of upstream mevalonate or MEP pathway flux [3].
It serves as a stable co-ligand alongside experimental bisphosphonates to map the exact steric requirements of the allylic subsite, directly supporting the development of novel osteoporosis or anti-cancer therapeutics [1].